molecular formula C11H15NO2 B2751054 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol CAS No. 87202-36-6

4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol

Cat. No.: B2751054
CAS No.: 87202-36-6
M. Wt: 193.246
InChI Key: QQJYDMQRLRLPKP-KPKJPENVSA-N
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Description

4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol is an oxime-functionalized phenolic compound of significant interest in inorganic and bioinorganic chemistry research. With the CAS Number 87202-36-6 and a molecular weight of 193.24 g/mol, this compound is characterized by its phenolic hydroxyl group and an oxime group (-CH=N-OH) arranged in an (E) configuration . The primary research value of this ligand lies in its ability to coordinate with various metal ions, such as Cr(III), Fe(III), Co(II), Ni(II), and Cu(II), to form metal complexes . The oxime group is a versatile coordinating moiety that can bind to metals in multiple modes, and its properties can be tuned by modifying the ligand's substituents, making it a valuable scaffold for designing coordination compounds . Researchers investigate such complexes for a range of applications, including their potential biological activities. Studies on analogous oxime and hydrazone-oxime compounds have demonstrated relevance as antimicrobial, anti-inflammatory, and cytotoxic agents against specific cancer cell lines, highlighting the potential of this compound class in medicinal chemistry research . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-butan-2-yl-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12-14/h4-8,13-14H,3H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYDMQRLRLPKP-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC(=C(C=C1)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-5-sec-butylsalicylaldoxime CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Ligand Design for Metallo-Pharmaceuticals and Ionophore Applications

Executive Summary & Compound Identity

(E)-5-sec-butylsalicylaldoxime is a lipophilic chelating agent belonging to the hydroxyoxime class.[1] While historically entrenched in industrial hydrometallurgy (as a homologue to the LIX® reagents for copper extraction), this molecule has emerged as a high-value scaffold in drug discovery.[1] Its structural duality—combining a metal-binding pharmacophore with a lipophilic sec-butyl tail—grants it unique properties as a zinc-binding fragment for enzyme inhibition (Carbonic Anhydrase, Matrix Metalloproteinases) and as a copper ionophore with potential anticancer activity.[1]

This guide dissects the physicochemical properties, synthesis, and validated experimental protocols for (E)-5-sec-butylsalicylaldoxime, tailored for researchers investigating metallo-drugs and small-molecule inhibitors.[1]

Chemical Identity Table[1][2][3][4]
PropertyDetail
Chemical Name (E)-5-(sec-butyl)-2-hydroxybenzaldehyde oxime
CAS Number 87202-36-6 (General isomer); (E)-isomer is the bioactive species.[1]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
IUPAC Name 4-(butan-2-yl)-2-[(E)-(hydroxyimino)methyl]phenol
Isomerism The (E)-isomer (anti) is required for bidentate chelation.[1] The (Z)-isomer (syn) is sterically hindered and inactive.[1]
Solubility Soluble in DMSO, Ethanol, DCM, Toluene; Insoluble in Water (<10 mg/L).[1]
pKa (Predicted) Phenolic –OH: ~8.5–9.0 | Oxime –OH: ~11.5–12.0
LogP (Predicted) ~3.5 (High membrane permeability)

Structural Logic & Mechanism of Action

The Chelation Pharmacophore

The core utility of this molecule lies in its ability to form neutral, lipophilic complexes with divalent transition metals (


), specifically 

,

, and

.[1]
  • The (E)-Configuration: The hydroxyl group of the oxime must be anti to the phenolic ring to allow the nitrogen lone pair and the phenolic oxygen to coordinate the metal simultaneously.[1]

  • Pseudo-Macrocycle Formation: Two ligand molecules coordinate one metal ion (2:1 stoichiometry), forming a planar complex stabilized by intramolecular hydrogen bonding between the oxime protons and phenolic oxygens.[1]

Biological Implications (Drug Development)[1]
  • Ionophore Activity: The sec-butyl group increases lipophilicity, allowing the ligand to transport cytotoxic metals (like Copper) across the cell membrane, inducing oxidative stress in cancer cells (similar to Elesclomol).[1]

  • Enzyme Inhibition: The salicylaldoxime moiety acts as a "Zinc Binding Group" (ZBG).[1] It mimics the transition state in zinc-dependent enzymes (e.g., Carbonic Anhydrase), displacing the water molecule at the catalytic site.[1]

Visualization: Mechanism of Action

The following diagram illustrates the dual pathway: Synthesis of the active (E)-isomer and its subsequent Metal Chelation mechanism.[1]

G cluster_synthesis Synthesis & Isomerization cluster_mechanism Bio-Inorganic Mechanism Phenol 4-sec-butylphenol Formylation Formylation (Duff Reaction) Phenol->Formylation Aldehyde 5-sec-butyl- salicylaldehyde Formylation->Aldehyde Oximation Oximation (NH2OH·HCl) Aldehyde->Oximation MixedOxime Mixed (E/Z) Oxime Oximation->MixedOxime AcidEquil Acid Equilibration (Isomerization) MixedOxime->AcidEquil EOxime (E)-5-sec-butyl- salicylaldoxime (Active Ligand) AcidEquil->EOxime Complex Lipophilic Bis-Ligand Complex (Membrane Permeable) EOxime->Complex 2:1 Binding MetalIon M2+ Ion (Cu, Zn) MetalIon->Complex BioEffect Biological Effect: 1. ROS Generation (Cu) 2. Enzyme Inhibition (Zn) Complex->BioEffect Cell Entry

Caption: Synthesis pathway converting 4-sec-butylphenol to the active (E)-oxime, followed by metal chelation mechanism.[1]

Experimental Protocols

Synthesis of (E)-5-sec-butylsalicylaldoxime

Rationale: Commercial sources often supply mixtures.[1] This protocol ensures high (E)-isomer content.[1]

Reagents: 4-sec-butylphenol, Paraformaldehyde, MgCl₂, Triethylamine (TEA), Hydroxylamine HCl.[1]

Step 1: Formylation (Duff-like Reaction Modified)

  • Dissolve 4-sec-butylphenol (100 mmol) in dry Acetonitrile (150 mL).

  • Add anhydrous MgCl₂ (150 mmol) and TEA (375 mmol). Stir under N₂ for 15 min (yellow slurry forms).

  • Add Paraformaldehyde (600 mmol) in portions.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quench: Cool, acidify with 10% HCl, and extract with Ethyl Acetate.

  • Result: 5-sec-butylsalicylaldehyde.[1]

Step 2: Oximation & Isomer Control

  • Dissolve the aldehyde (50 mmol) in Ethanol (100 mL).

  • Add Hydroxylamine Hydrochloride (60 mmol) and Sodium Acetate (70 mmol) dissolved in minimal water.

  • Reflux for 2 hours.

  • Crucial Step (Isomerization): The initial product may contain (Z)-isomer.[1] To convert Z

    
     E, treat the crude solid with dilute HCl in Ethanol/Water and heat gently (40°C) for 30 mins. The (E)-isomer is thermodynamically favored due to intramolecular H-bonding.[1]
    
  • Recrystallize from Hexane/Ethanol.[1]

Validation Assay: Copper Chelation Capacity

Rationale: Confirms the ligand is in the active (E)-form.[1] The (Z)-form does not chelate effectively.

  • Prepare Stock: 10 mM Ligand in Methanol.

  • Prepare Metal: 10 mM CuSO₄ in Acetate Buffer (pH 5.5).

  • Titration: Add Metal solution to Ligand solution in quartz cuvette.

  • Detection: Monitor UV-Vis absorbance.

    • Signal: Appearance of a distinct charge-transfer band at ~350–400 nm (phenolate-to-copper CT) and ~600–650 nm (d-d transition).[1]

    • Stoichiometry Check: Use Job’s Method of Continuous Variation. A peak at 0.67 mole fraction (Ligand) confirms the 2:1 complex.[1]

Therapeutic Applications & Safety

Carbonic Anhydrase (CA) Inhibition

Recent studies indicate that salicylaldoximes serve as non-sulfonamide CA inhibitors.[1][2] The oxime oxygen coordinates the Zinc ion in the CA active site, while the sec-butyl group interacts with the hydrophobic pocket, providing isoform selectivity (e.g., targeting tumor-associated CA IX).[1]

Toxicology & Handling[1]
  • Skin Sensitization: Salicylaldoximes are known skin sensitizers (H317).[1] Handle with nitrile gloves.[1]

  • Stability: The oxime is hydrolytically stable at neutral pH but can hydrolyze back to the aldehyde in strong acid/heat.[1] Store at 4°C.[1]

References

  • Synthesis & Isomerism

    • Smith, P. A. S. (1966).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Foundational text on oxime isomerism).

    • GuideChem. (2024).[1] 5-(sec-butyl)-2-hydroxybenzenecarbaldehyde oxime CAS 87202-36-6 Details. Retrieved from [1]

  • Biological Activity (CA Inhibition)

    • Winum, J. Y., et al. (2013).[1] "Salicylaldoxime derivatives as new leads for the development of carbonic anhydrase inhibitors."[1][3][2] Bioorganic & Medicinal Chemistry, 21(6), 1511-1515.[1][3] Retrieved from

  • Extraction Mechanism

    • Kordosky, G. A. (2002).[1] "Copper solvent extraction: the state of the art." JOM, 54(10), 43-50.[1] (Context for alkylsalicylaldoxime ligands).

  • Chemical Properties

    • PubChem. (2024).[1] Salicylaldoxime (Parent Structure) Data. National Library of Medicine.[1][4][3] Retrieved from [1][3]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol

[1]

Executive Summary

This application note details a high-fidelity synthesis protocol for 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol (common name: 5-sec-butylsalicylaldoxime).[1] This compound belongs to the class of phenolic oximes, widely utilized as specific metal chelators in hydrometallurgy (solvent extraction of copper) and as versatile ligands in coordination chemistry.

The synthesis challenge lies in achieving exclusive ortho-functionalization of the phenol ring while preserving the sec-butyl moiety. Standard formylation techniques (e.g., Reimer-Tiemann) often yield poor regioselectivity and tarry byproducts.[2]

The Solution: This protocol utilizes the Casnati-Skattebøl reaction (Mg-mediated formylation).[1][3] This method leverages the coordination chemistry of magnesium phenoxides to direct the formyl group exclusively to the ortho position, ensuring high yield and purity before the final condensation with hydroxylamine.

Retrosynthetic Logic & Pathway

The synthesis is designed as a linear, two-step process. The core logic relies on the "magnesium clamp" mechanism, where

Reaction Scheme Visualization

ReactionSchemeStart4-sec-Butylphenol(Starting Material)InterIntermediate Complex(Mg-Phenoxide)Start->InterMgCl2, Et3NAcetonitrileAldehyde5-sec-Butylsalicylaldehyde(Ortho-Formylated)Inter->Aldehyde1. (CH2O)n, Reflux2. H3O+ QuenchFinal5-sec-Butylsalicylaldoxime(Target Molecule)Aldehyde->FinalNH2OH-HClNaOAc, EtOH

Figure 1: Synthetic pathway utilizing Mg-mediated ortho-formylation followed by condensation.[1]

Step 1: Regioselective Ortho-Formylation

Objective: Convert 4-sec-butylphenol to 5-sec-butylsalicylaldehyde.

Mechanistic Insight

We avoid the Reimer-Tiemann reaction due to its use of chloroform and low yields (~30%). Instead, we employ anhydrous magnesium chloride (


)triethylamine (

)
4
  • Deprotonation:

    
     deprotonates the phenol.
    
  • Coordination: The resulting phenoxide binds to

    
    , forming a magnesium bis-phenoxide complex.[1]
    
  • Insertion: Paraformaldehyde coordinates to the Mg center. The geometry forces the formaldehyde to react at the ortho position via a benzene-ring concerted mechanism.

Reagents & Stoichiometry[1][5]
ReagentMW ( g/mol )Equiv.[1][5][6][7][8]Role
4-sec-Butylphenol 150.221.0Substrate
Magnesium Chloride (Anhydrous) 95.211.5Lewis Acid / Template
Triethylamine (

)
101.193.75Base
Paraformaldehyde 30.036.75Formyl Source
Acetonitrile (Dry) -SolventMedium (10 mL/g substrate)
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).[1]
    
  • Solubilization: Charge the flask with 4-sec-butylphenol (1.0 eq) and anhydrous Acetonitrile .

  • Base Addition: Add Triethylamine (3.75 eq) via syringe. Stir for 10 minutes at room temperature.

  • Mg Complexation: Add Anhydrous

    
      (1.5 eq) in one portion.
    
    • Observation: The reaction is slightly exothermic.[7] The mixture may become turbid as the Mg-phenoxide forms. Stir for 30 minutes.

  • Formylation: Add Paraformaldehyde (6.75 eq) as a solid.

  • Reflux: Heat the mixture to reflux (

    
    82°C) for 3–4 hours .
    
    • Checkpoint: The solution typically turns bright yellow, indicating the formation of the salicylaldehyde-magnesium species. Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde is less polar than the phenol and will fluoresce strongly under UV.

  • Quench: Cool to room temperature. Pour the mixture into cold 5% HCl (aqueous) to hydrolyze the Mg complex and protonate the phenol. Stir for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via short-path silica column chromatography (Eluent: Hexane/DCM) to obtain the pale yellow oil/solid 5-sec-butylsalicylaldehyde .[1]

Step 2: Oxime Condensation

Objective: Convert 5-sec-butylsalicylaldehyde to the final oxime.

Mechanistic Insight

This is a standard nucleophilic addition-elimination reaction.[1] We use a buffered system (Sodium Acetate) to prevent the protonation of the hydroxylamine nitrogen (which would deactivate it) while maintaining enough acidity to catalyze the dehydration step.

Reagents & Stoichiometry[1][5]
ReagentMW ( g/mol )Equiv.[1][5][6][7][8]Role
5-sec-Butylsalicylaldehyde 178.231.0Substrate
Hydroxylamine HCl 69.491.5Nucleophile
Sodium Acetate (Anhydrous) 82.031.5Buffer/Base
Ethanol (Abs.) -SolventSolvent
Experimental Protocol
  • Dissolution: In a single-neck RBF, dissolve the aldehyde (from Step 1) in Ethanol (5 mL/mmol).

  • Reagent Preparation: In a separate beaker, dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water.

  • Addition: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

  • Reaction: Heat to 60°C for 2 hours or stir at room temperature overnight.

    • Checkpoint: TLC should show the disappearance of the aldehyde spot. Oximes are typically more polar than their parent aldehydes.

  • Workup:

    • Remove most of the Ethanol under reduced pressure.

    • Add ice-water to the residue. The oxime should precipitate as a white or off-white solid.

    • If it oils out (common with sec-butyl derivatives), extract with DCM, wash with water, and dry over

      
      .[1]
      
  • Crystallization: Recrystallize from Hexane or a Hexane/Ethanol mixture to obtain high-purity crystals.[1]

Quality Control & Validation

To ensure the protocol was successful, verify the following parameters.

ParameterExpected ResultTechnique
Appearance White to off-white crystalline solid (or viscous oil if impure)Visual
IR Spectrum Broad -OH stretch (

);

stretch (

)
FTIR

NMR

ppm (s, 1H,

);

ppm (s, Phenolic OH)
NMR (CDCl3)
Ferric Chloride Test Deep violet/purple colorChemical Test (Phenol presence)
Troubleshooting Guide

TroubleshootingProblemLow Yield / ImpurityCheck1Did Step 1 turn yellow?Problem->Check1Action1Check MgCl2 dryness.Must be anhydrous.Check1->Action1NoCheck2Multiple spots on TLC (Step 1)?Check1->Check2YesAction2Para-formylation occurred.Ensure Temp < 90°C.Check2->Action2YesCheck3Oiling out in Step 2?Check2->Check3NoAction3Seed with crystal oruse Hexane trituration.Check3->Action3Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

Safety & Handling

  • 4-sec-Butylphenol: Corrosive and toxic to aquatic life.[1] Handle in a fume hood.

  • Hydroxylamine HCl: Potential explosion hazard upon heating if not buffered.[1] Do not distill the final product at high temperatures; oximes can undergo thermal rearrangement (Beckmann) or decomposition.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

References

  • Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[1] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[9][10] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Link

  • Hansen, T. V., & Skattebøl, L. (2005).[11] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1][11] Organic Syntheses, 82,[11] 64. Link[1]

  • Hansen, T. V., & Skattebøl, L. (1996).[1] One-pot synthesis of salicylic aldehydes and salicylaldoximes from phenols.[1][9][10] Tetrahedron Letters, 37(12), 2111-2112. (Describes the direct conversion logic).

Application Note: In Vitro Evaluation of Salicylaldoxime ER Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The evaluation of Salicylaldoxime (SA) and its derivatives represents a critical case study in bioisosteric replacement within nuclear receptor pharmacology. Historically known as a metal-chelating reagent, SA possesses a unique intramolecular hydrogen-bond network that mimics the phenolic A-ring of


-estradiol (E2).

This Application Note details the protocol for quantifying the binding affinity of SA to Estrogen Receptors (ER


 and ER

) using a Fluorescence Polarization (FP) Competitive Binding Assay . Unlike radioligand assays, FP offers a homogeneous, high-throughput compatible format that quantifies the displacement of a fluorescent tracer by the test compound.
Why Salicylaldoxime?

The "phenolic A-ring" is the primary anchor for estrogen receptor ligands, forming essential hydrogen bonds with Glu353 and Arg394 (in ER


). Salicylaldoxime replaces this phenol with a pseudocyclic system  formed by the oxime and the ortho-hydroxyl group. Validating this scaffold's affinity is a foundational step in Fragment-Based Drug Discovery (FBDD)  for designing novel Selective Estrogen Receptor Modulators (SERMs).

Assay Principle: Fluorescence Polarization (FP)[1][2]

The assay relies on the competition between a non-fluorescent test compound (Salicylaldoxime) and a fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2) for the Ligand Binding Domain (LBD) of recombinant ER proteins.

  • High Polarization (Bound State): When the small fluorescent tracer binds to the large ER protein, its rotational diffusion is slow. Upon excitation with polarized light, it emits highly polarized light.

  • Low Polarization (Free State): If Salicylaldoxime successfully competes for the binding pocket, the tracer is displaced into solution. The free tracer rotates rapidly, depolarizing the emitted light.[1]

Key Metric: The decrease in milli-Polarization (mP) is directly proportional to the binding affinity of the test compound.

DOT Diagram: FP Assay Workflow & Logic

FP_Assay_Workflow cluster_Prep Phase 1: Preparation cluster_Incubation Phase 2: Reaction cluster_Readout Phase 3: Detection & Analysis Start Experimental Setup Reagents Prepare Reagents: 1. ERα/β Protein (LBD) 2. Fluorescent Tracer (ES2) 3. Salicylaldoxime (Serial Dilution) Start->Reagents Mix Combine in 384-well Plate: ER Protein + Tracer + SA Reagents->Mix Dispense Buffer Binding Buffer: Tris-HCl, DTT, NP-40 Buffer->Mix Equilibrium Incubate 2 Hours @ RT (Dark) Mix->Equilibrium Read Measure FP (mP) Ex: 485nm | Em: 530nm Equilibrium->Read Physics Logic Check: Did mP decrease? Read->Physics Result_High High Affinity: Tracer Displaced (Low mP) Physics->Result_High Yes (Competition) Result_Low Low Affinity: Tracer Bound (High mP) Physics->Result_Low No (No Binding)

Caption: Logical workflow of the Fluorescence Polarization Competitive Binding Assay for ER ligands.

Materials & Reagents

To ensure data trustworthiness and reproducibility, use the following validated reagents or their equivalents.

ComponentSpecificationPurpose
Test Compound Salicylaldoxime (Sigma-Aldrich, >98% HPLC)The ligand scaffold being evaluated.
Receptor Recombinant Human ER

/ ER

LBD (Invitrogen/Thermo)
Target protein. Must be full-length or LBD.
Tracer Fluormone™ ES2 (Fluorescein-labeled)Competitor ligand (

nM).
Control Ligand

-Estradiol (E2)
Positive control for binding (

nM).[2]
Assay Buffer ES2 Screening BufferMaintains protein stability and prevents aggregation.
Plate 384-well, Black, Low-binding (Corning 3575)Minimizes background fluorescence and protein loss.
Buffer Formulation (Custom)

If commercial buffer is unavailable, prepare fresh:

  • 100 mM Potassium Phosphate (pH 7.4)

  • 100

    
    g/mL Bovine Gamma Globulin (BGG) – Critical for preventing tracer absorption to plastic.
    
  • 0.02% Sodium Azide

  • Note: Avoid high concentrations of NP-40 if using hydrophobic oximes, as micelle formation can trap the compound.

Detailed Protocol

Step 1: Compound Preparation

Salicylaldoxime is hydrophobic. Proper solubilization is vital to prevent precipitation which causes false negatives.

  • Stock Solution: Dissolve SA in 100% DMSO to a concentration of 10 mM. Vortex until clear.

  • Serial Dilution: Prepare a 12-point dose-response curve in 100% DMSO.

    • Start at 1 mM (final assay concentration will be 10

      
      M).
      
    • Dilution factor: 1:3.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into Assay Buffer to reduce DMSO concentration to 1% (tolerable for ER).

Step 2: Master Mix Preparation

Calculate volumes for


 wells.
  • ER Protein Mix: Dilute ER

    
     or ER
    
    
    
    to
    
    
    the determined
    
    
    concentration (typically ~30-50 nM final protein concentration is used to ensure sufficient signal window).
  • Tracer Mix: Dilute Fluormone™ ES2 to

    
     concentration (typically 2 nM final).
    
Step 3: Assay Assembly (384-well format)
  • Dispense Compound: Add 10

    
    L of diluted Salicylaldoxime (from Step 1.3) to respective wells.
    
    • Controls: Add 10

      
      L of Buffer + 1% DMSO to "Maximum Binding" wells. Add 10 
      
      
      
      L of 10
      
      
      M E2 to "Non-Specific Binding" (NSB) wells.
  • Add Protein: Add 10

    
    L of ER Protein Mix to all wells except the "Free Tracer" control wells (add buffer instead).
    
  • Add Tracer: Add 10

    
    L of Tracer Mix to all  wells.
    
  • Final Volume: 30

    
    L per well.
    
  • Final DMSO: < 1%.

Step 4: Incubation & Reading
  • Seal the plate to prevent evaporation.

  • Shake gently (300 rpm) for 2 minutes.

  • Incubate: 2 hours at Room Temperature (20-25°C) in the dark. Note: ER reaches equilibrium slowly.

  • Read: Measure Fluorescence Polarization on a multimode reader (e.g., Tecan Spark, BMG PHERAstar).

    • Excitation: 485 nm (bandwidth 20 nm)

    • Emission: 530 nm (bandwidth 20 nm)

    • G-Factor: Calibrate using the "Free Tracer" wells to set mP

      
       20-50.
      

Data Analysis & Interpretation

Validation Criteria (Self-Validating System)

Before analyzing SA binding, verify the assay performance using the controls:

  • Assay Window:

    
    . Should be > 100 mP.
    
  • Z-Prime (

    
    ):  Must be > 0.5 for the data to be statistically reliable.
    
    
    
    
Calculation of

Plot mP values against log[Salicylaldoxime] concentration. Fit the data to a sigmoidal dose-response equation (4-parameter logistic):



Deriving (Cheng-Prusoff Correction)

Since this is a competitive assay, the


 depends on the tracer concentration. Convert to the inhibition constant (

), which is the intrinsic affinity of Salicylaldoxime.


  • 
    : Concentration of Fluormone ES2 used (e.g., 2 nM).
    
  • 
    : Dissociation constant of the Tracer for the Receptor (determined experimentally or from vendor, typically ~4 nM).
    
Expected Results for Salicylaldoxime[3][5][6]
  • Unsubstituted Salicylaldoxime: Expect weak to moderate affinity (

    
     in 
    
    
    
    M range). It acts as a "fragment".
  • Salicylaldoxime Derivatives (e.g., 3-chloro-4'-hydroxy): Expect high affinity (

    
     in nM range), potentially comparable to Estradiol.[2]
    

Structural Mechanism of Binding

Understanding why Salicylaldoxime binds is crucial for optimizing it.

  • Phenol Mimicry: The oxime nitrogen (

    
    ) and the phenolic oxygen of SA form an intramolecular hydrogen bond (pseudo-ring).
    
  • Key Residues: This pseudo-ring docks into the hydrophobic pocket of ER, hydrogen bonding with Glu353 and Arg394 (ER

    
     numbering), mimicking the A-ring of estradiol.
    
DOT Diagram: Structural Interaction Logic

SA_Interaction cluster_Pocket ER Ligand Binding Pocket SA Salicylaldoxime (Scaffold) PseudoRing Intramolecular H-Bond (Pseudocycle A') SA->PseudoRing Forms Glu353 Glu353 (H-Bond Acceptor) PseudoRing->Glu353 Mimics Phenol OH Arg394 Arg394 (H-Bond Donor) PseudoRing->Arg394 Anchors Ligand Water Conserved Water Glu353->Water Network Arg394->Water

Caption: Mechanistic basis of Salicylaldoxime binding. The pseudocycle mimics the Estradiol A-ring, engaging critical residues Glu353 and Arg394.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Assay Window (<80 mP) Tracer degradation or Protein inactivity.Use fresh DTT in buffer (ER is oxidation sensitive). Aliquot protein to avoid freeze-thaw cycles.
High Background Fluorescence Compound autofluorescence or light scattering.Salicylaldoxime derivatives can be fluorescent.[3][4] Check compound alone in buffer. If significant, switch to Radioligand Binding or TR-FRET.
Steep Hill Slope (> 1.5) Compound aggregation or precipitation.Reduce max concentration. Add 0.01% Triton X-100. Ensure DMSO < 1%.
No Displacement by SA Low affinity of the scaffold.The

might be > 100

M. Increase protein concentration or switch to a more sensitive assay (SPR).

References

  • Minutolo, F., et al. (2001). "Salicylaldoxime moiety as a phenolic 'A-Ring' substitute in estrogen receptor ligands." Journal of Medicinal Chemistry, 44(24), 4288-4291.[5] [Link]

  • Bertini, S., et al. (2011). "Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes."[6][7] European Journal of Medicinal Chemistry, 46(6), 2453-2462.[6] [Link]

  • Meyers, M. J., et al. (2001). "Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues."[8] Journal of Medicinal Chemistry, 44(24), 4230–4251. [Link]

  • Bolger, R., et al. (1998). "Computer modeling of estrogen receptor ligand binding." Environmental Health Perspectives, 106(9), 551-557. [Link]

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Application Notes & Protocols: Crystallization of Salicylaldoxime-Estrogen Receptor (ER) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the successful crystallization of complexes formed between salicylaldoxime-based ligands and the estrogen receptor (ER) ligand-binding domain (LBD). Salicylaldoximes represent a versatile class of selective estrogen receptor modulators (SERMs) whose therapeutic potential is actively being explored. Elucidating the high-resolution crystal structure of these complexes is paramount for understanding their mechanism of action, structure-activity relationships (SAR), and for guiding the rational design of next-generation therapeutics. We will delve into the foundational principles of the salicylaldoxime-ER interaction, detail protocols for protein expression, purification, complex formation, and present robust methodologies for co-crystallization and screening. This document is intended for researchers in structural biology, medicinal chemistry, and drug development, offering both theoretical insights and field-proven laboratory protocols.

Foundational Principles: The Molecular Basis of Interaction

The Salicylaldoxime Pharmacophore: A Phenolic Bioisostere

Salicylaldoxime and its derivatives have emerged as potent ER ligands by acting as effective bioisosteres of the phenolic "A-ring" characteristic of estradiol and other classical estrogens.[1][2] The key structural feature is a planar, six-membered pseudo-ring formed via a strong intramolecular hydrogen bond between the phenolic hydroxyl and the oxime nitrogen.[3][4] This arrangement effectively mimics the hydrogen bond donor/acceptor properties of the A-ring phenol, a critical interaction for anchoring ligands within the ER's ligand-binding pocket (LBP). The versatility of this scaffold allows for the introduction of various substituents on the aryl rings, which can profoundly influence binding affinity and selectivity for the two ER isoforms, ERα and ERβ.[3][5][6]

The Estrogen Receptor Ligand-Binding Domain (ER-LBD)

The estrogen receptors, ERα and ERβ, are members of the nuclear receptor superfamily that function as ligand-activated transcription factors.[5][7] While their overall LBD architecture is conserved, featuring a three-layer "helical sandwich" fold, subtle differences in the LBP—differing by only two amino acids—form the basis for developing isoform-selective ligands.[5][8][9]

A crucial event in ER activation is a ligand-induced conformational change, most notably involving the C-terminal helix, H12 (the Activation Function 2, or AF-2 helix).[10]

  • Agonist Binding: Induces a conformation where H12 folds over the LBP, creating a stable binding surface for the LXXLL motifs of coactivator proteins, initiating downstream gene transcription.

  • Antagonist Binding: Typically features bulky side chains that sterically hinder H12 from adopting its active conformation. Instead, H12 is displaced into the coactivator binding groove, blocking the recruitment of coactivators and repressing receptor activity.[9][11]

Understanding the intended modality (agonist vs. antagonist) of a salicylaldoxime ligand is critical, as the conformational flexibility of H12 can directly impact the propensity and success of crystallization.[7][10]

cluster_agonist Agonist-Bound State (Active) cluster_antagonist Antagonist-Bound State (Inactive) Agonist Agonist Ligand (e.g., Estradiol, Agonist Salicylaldoxime) ER_LBD_A ER-LBD Agonist->ER_LBD_A Binds to LBP H12_Active Helix 12 (Active Conformation) Seals LBP ER_LBD_A->H12_Active Induces Conformational Change Coactivator Coactivator Protein (LXXLL Motif) H12_Active->Coactivator Creates Binding Groove For Transcription_A Gene Transcription ACTIVATED Coactivator->Transcription_A Initiates Antagonist Antagonist Ligand (e.g., SERM, Antagonist Salicylaldoxime) ER_LBD_B ER-LBD Antagonist->ER_LBD_B Binds to LBP H12_Inactive Helix 12 (Displaced Conformation) Blocks Coactivator Site ER_LBD_B->H12_Inactive Induces Steric Clash Transcription_B Gene Transcription REPRESSED H12_Inactive->Transcription_B Prevents Coactivator Binding

Caption: Ligand-induced conformational change in the ER-LBD.

Pre-Crystallization Prerequisites

High-quality crystals are born from high-quality, stable, and homogenous biochemical reagents. This preparatory phase is the most critical determinant of success.

Expression and Purification of the ER Ligand-Binding Domain (LBD)

The human ERα LBD (typically residues ~301-553) is commonly expressed in Escherichia coli systems.[9] Achieving a soluble, properly folded protein is essential. While some protocols have utilized chemical modification of cysteine residues to prevent aggregation, recent advances have enabled the crystallization of the native, unmodified LBD.[12]

Protocol: ERα-LBD Purification (General Outline)

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the ERα-LBD, often with an N-terminal affinity tag (e.g., His6). Grow cells to an OD600 of 0.6-0.8 at 37°C, then induce protein expression with IPTG (e.g., 50 µM) and continue to grow overnight at a reduced temperature (e.g., 25°C).[9]

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 5 mM β-mercaptoethanol, protease inhibitors) and lyse by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., >30,000 x g) for 45-60 minutes to pellet cellular debris.

  • Affinity Chromatography: Load the clarified supernatant onto an IMAC (Immobilized Metal Affinity Chromatography) column (e.g., Ni-NTA). Wash extensively with lysis buffer supplemented with 20-40 mM imidazole. Elute the LBD with a high-imidazole buffer (e.g., 250-500 mM).

  • Tag Cleavage (Optional): If a cleavable tag was used, incubate the eluted protein with the appropriate protease (e.g., TEV, thrombin) overnight during dialysis against a low-salt buffer.

  • Ion-Exchange Chromatography: Perform a subtractive IMAC step to remove the cleaved tag and any uncleaved protein. Further purify the LBD using ion-exchange chromatography (e.g., MonoQ) to separate it from nucleic acids and other contaminants.

  • Size-Exclusion Chromatography (SEC): As a final polishing step, run the protein over a gel filtration column (e.g., Superdex 75/200). This step is crucial for ensuring the protein is monodisperse and properly folded. Elute into a final storage buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Concentration & QC: Concentrate the purified protein to 5-15 mg/mL. Verify purity by SDS-PAGE and confirm identity via mass spectrometry.

Salicylaldoxime Ligand Preparation

Most salicylaldoxime derivatives have limited aqueous solubility and must be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[13]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO.

  • Solvent Considerations: The final concentration of DMSO in the crystallization drop must be minimized, as it can interfere with protein stability and crystallization. A final concentration of ≤5% (v/v) is a standard guideline.[13]

Formation of the Salicylaldoxime-ER Complex

Before setting up crystallization trials, the protein and ligand must be incubated to form a stable complex.

Protocol: ER-LBD-Ligand Complex Formation

  • Dilute Protein: Dilute the concentrated ER-LBD stock to its working concentration for crystallization (e.g., 5-10 mg/mL) in the final SEC buffer.

  • Add Ligand: Add the salicylaldoxime stock solution to the protein to achieve a final molar excess of the ligand. A 3- to 10-fold molar excess is a common starting point to ensure saturation of the binding sites.[13]

    • Calculation Example: For a 10 mg/mL ER-LBD solution (~25 kDa, 400 µM), to achieve a 5-fold excess, you would need a final ligand concentration of 2 mM.

  • Incubation: Gently mix and incubate the solution. Incubation can be done on ice or at 4°C for 30 minutes to several hours.[14] For ligands with slow on-rates, a longer incubation may be necessary.

  • Clarification: After incubation, centrifuge the complex at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any precipitated ligand or aggregated protein. The supernatant is now ready for crystallization trials.

Crystallization Methodologies

The two primary strategies for obtaining protein-ligand complex crystals are co-crystallization and soaking.[14][15]

StrategyDescriptionAdvantagesDisadvantagesBest For...
Co-crystallization The ligand is pre-incubated with the protein, and this stable complex is used directly in crystallization trials.[14]Ensures full occupancy and captures any ligand-induced conformational changes.Requires more protein and ligand; ligand may alter protein solubility, requiring extensive screen optimization.Ligands that induce significant conformational changes; ligands with poor solubility in crystallization reagents.[14]
Soaking Crystals of the apo-protein are grown first. The ligand is then introduced into the crystal drop, allowing it to diffuse into the crystal lattice and bind to the protein.[15][16]Requires less material; apo-protein crystallization conditions are often known.Binding site may be blocked by crystal packing contacts; ligand soaking can crack or dissolve the crystal.Ligands that do not cause large conformational shifts; rapid screening of multiple ligands or fragments.
Protocol: Hanging-Drop Vapor Diffusion for Co-crystallization

Vapor diffusion is the most widely used method for macromolecular crystallization.[17][18] The hanging-drop setup is a popular and effective variant.[19][20] In this method, a drop containing the protein-ligand complex and a precipitant solution is sealed over a larger reservoir of the same precipitant at a higher concentration. Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of all components in the drop, driving the complex out of solution and into a crystalline state.[19]

Caption: Schematic of the hanging-drop vapor diffusion method.

Step-by-Step Methodology:

  • Prepare Plates: Use 24-well VDX or similar crystallization plates. Pipette 500 µL of the desired reservoir solution into each well.

  • Prepare Coverslips: Place clean, siliconized glass coverslips on a clean surface, with one slip for each well.

  • Set the Drop: On the center of a coverslip, carefully pipette 1 µL of the salicylaldoxime-ER complex solution.

  • Add Reservoir Solution: Immediately add 1 µL of the corresponding reservoir solution to the same drop. Avoid touching the protein stock with the tip used for the reservoir solution. Gently mix by pipetting up and down once, being careful not to spread the drop.

  • Seal the Well: Quickly invert the coverslip and place it over the well, ensuring the drop is suspended above the reservoir. Use vacuum grease to create an airtight seal.[19]

  • Incubation: Transfer the plates to a stable, vibration-free incubator, typically set at 4°C or 20°C.

  • Monitoring: Monitor the drops for crystal growth using a microscope over several days to weeks.

Screening and Optimization

Initial trials should use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Index; Molecular Dimensions JCSG+, PACT). These screens sample a wide range of precipitants, pH values, and salts.

Table: Typical Starting Conditions for ER-LBD Crystallization

ParameterRangeCommon ExamplesRationale
Precipitant 10-30% (w/v)Polyethylene Glycol (PEG) 3350, PEG 4000, PEG 8000PEGs are gentle dehydrating agents that promote protein-protein contacts.
pH 6.5 - 8.5HEPES, Tris-HCl, Bis-TrisProtein solubility and surface charge are highly pH-dependent; stability is key.
Salts 0.1 - 0.4 MNaCl, LiCl, (NH₄)₂SO₄, Sodium MalonateSalts can increase the chemical potential of water and shield charges, promoting precipitation.
Additives 2-10%Glycerol, Ethylene Glycol, Small PEGs (e.g., PEG 400)Can act as cryoprotectants and sometimes improve crystal quality by modifying solvent properties.
Temperature 4°C or 20°CN/AAffects protein stability, solubility, and the kinetics of nucleation and growth.

Once initial "hits" (microcrystals, precipitate, or phase separation) are identified, optimization screens must be set up by systematically varying the concentration of the precipitant, salt, and pH around the initial hit condition.

Advanced Considerations & Troubleshooting

Stabilizing the Complex with Co-regulator Peptides

The conformational heterogeneity of Helix 12, especially with partial agonists or antagonists, can be a major barrier to crystallization. A powerful technique to overcome this is the inclusion of a short co-regulator peptide in the crystallization mixture.[7]

  • Co-activator Peptides: For agonist complexes, adding a peptide containing the canonical LXXLL motif can lock H12 into the active conformation, creating a more rigid, homogenous complex that is more amenable to crystallization.

  • Mechanism: The peptide binds to the groove created by the active conformation of H12, effectively "stapling" it in place and reducing the dynamic flexibility that inhibits lattice formation.[7]

Troubleshooting Common Crystallization Problems
ObservationPotential Cause(s)Suggested Solution(s)
Amorphous Precipitate Protein concentration too high; precipitant concentration too high; rapid nucleation.Decrease protein/precipitant concentration; try a different precipitant or temperature; use microseeding.[15]
No Crystals, Clear Drop Protein/precipitant concentration too low; protein is too soluble under this condition.Increase protein/precipitant concentration; try a broader screen with stronger precipitants (e.g., salts).
Showers of Microcrystals Nucleation rate is too high compared to growth rate.Lower protein/precipitant concentration; increase the viscosity with additives like glycerol; try a different temperature.
Crystals Crack or Dissolve Unstable condition; osmotic shock (especially during cryoprotection or soaking).Optimize buffer and salt conditions; for soaking, perform it stepwise with increasing ligand/cryoprotectant concentration.[16]
Oily Phases/Spherulites Protein is "salting out" or forming non-crystalline aggregates.Lower protein concentration; add detergents (if applicable); try additives that increase solubility (e.g., L-arginine).

Workflow Visualization

Gene ER-LBD Gene in Expression Vector Expression Protein Expression (E. coli) Gene->Expression Purification Multi-Step Purification (IMAC, IEX, SEC) Expression->Purification QC Purity & Concentration Check (SDS-PAGE, >10 mg/mL) Purification->QC Complex Complex Formation (Incubate ER-LBD + Ligand) QC->Complex Pure Protein Ligand Salicylaldoxime Ligand (High-Concentration Stock in DMSO) Ligand->Complex Screening High-Throughput Screening (Sparse Matrix Screens) Complex->Screening Optimization Hit Optimization (Grid Screens) Screening->Optimization Initial 'Hits' Found Crystals Diffraction-Quality Crystals Optimization->Crystals Structure X-Ray Diffraction & Structure Solution Crystals->Structure

Caption: Overall workflow for the crystallization of Salicylaldoxime-ER complexes.

References

  • G. G. C. Kuhn, et al. (2008). Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β. ACS Publications. Available at: [Link]

  • S. Leanti La Rosa, et al. (2010). Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes. PMC. Available at: [Link]

  • G. G. C. Kuhn, et al. (2001). Salicylaldoxime moiety as a phenolic "A-Ring" substitute in estrogen receptor ligands. PubMed. Available at: [Link]

  • G. G. C. Kuhn, et al. (2008). Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor β. Journal of Medicinal Chemistry. Available at: [Link]

  • G. G. C. Kuhn, et al. (2003). Synthesis, binding affinity, and transcriptional activity of hydroxy- and methoxy-substituted 3,4-diarylsalicylaldoximes on estrogen receptors alpha and beta. PubMed. Available at: [Link]

  • S. Leanti La Rosa, et al. (2009). Structural evolutions of salicylaldoximes as selective agonists for estrogen receptor beta. PubMed. Available at: [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research. Available at: [Link]

  • University of Virginia. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Available at: [Link]

  • P. D. T. H. et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. Available at: [Link]

  • A. M. Hassell, et al. (2007). Crystallization of protein–ligand complexes. IUCr Journals. Available at: [Link]

  • Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization. Creative Biostructure. Available at: [Link]

  • Chem LibreTexts. Guide for crystallization. Available at: [Link]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • University of Washington. How to Grow Crystals. University of Washington. Available at: [Link]

  • YouTube. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. Available at: [Link]

  • KU Leuven. (2026). How to crystallize your sample. KU Leuven. Available at: [Link]

  • Radiology Key. (2016). Estrogen Receptor Modulators (SERMs) and Selective Androgen Receptor Modulators (SARMs). Radiology Key. Available at: [Link]

  • P. Bourguet-Kondjoyan, et al. (2016). Nuclear receptor ligand-binding domains: reduction of helix H12 dynamics to favour crystallization. PMC. Available at: [Link]

  • A. C. W. Pike, et al. (2002). The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene. Protein Science. Available at: [Link]

  • D. J. Kojetin, et al. (2013). Small Molecule Modulation of Nuclear Receptor Conformational Dynamics: Implications for Function and Drug Discovery. PMC. Available at: [Link]

  • B. D. C. et al. (2001). Overexpression, purification, and crystal structure of native ER alpha LBD. PubMed. Available at: [Link]

  • D. J. Kojetin, et al. (2013). Small molecule modulation of nuclear receptor conformational dynamics: implications for function and drug discovery. PubMed. Available at: [Link]

  • G. K. Schoch, et al. (2007). Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting Low Yield in Duff Reaction for Salicylaldehyde Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Mechanism Overview

The Duff reaction (hexamethylenetetramine (HMTA) in acid) is the standard method for converting phenols to salicylaldehydes.[1] However, users frequently encounter "black tar" polymerization or low yields due to a misunderstanding of the reaction's unique redox mechanism.

Unlike Vilsmeier-Haack, the Duff reaction involves an intramolecular redox step where the benzylic carbon is oxidized to the aldehyde oxidation state at the expense of the nitrogenous fragment.

The "Hidden" Mechanism

Understanding this pathway is critical for troubleshooting. The reaction does not directly yield an aldehyde; it yields an iminium/amine intermediate that must be hydrolyzed.

DuffMechanism cluster_0 Critical Failure Point: Polymerization Phenol Phenol Substrate Benz Benzylamine Intermediate Phenol->Benz Ortho-attack HMTA HMTA + TFA Iminium Iminium Ion (Active Species) HMTA->Iminium Protonation/Fragmentation Iminium->Benz Redox Methine/Schiff Base (Redox Step) Benz->Redox 1,5-Hydride Shift (Rate Limiting) Polymer/Tar Polymer/Tar Benz->Polymer/Tar Overheating Excess HMTA Hydrolysis Acid Hydrolysis Redox->Hydrolysis + H2O / H+ Product Salicylaldehyde Hydrolysis->Product

Figure 1: The Modified Duff Reaction Pathway showing the critical hydride shift and polymerization risk.

Standardized Protocol: The TFA Modification

For salicylaldehyde precursors (drug discovery/ligand synthesis), the TFA-Modified Duff Reaction is superior to the classic Acetic Acid method. It provides higher regioselectivity for the ortho position and faster kinetics.

Reference Protocol (Based on Larrow & Jacobsen, J. Org.[2] Chem. 1994): [2][3]

ParameterSpecificationRationale
Solvent/Acid Trifluoroacetic Acid (TFA)Acts as both solvent and catalyst. Stronger acidity accelerates the iminium formation and stabilizes the transition state for ortho selectivity.
Stoichiometry 1.0 equiv Phenol : 2.0–4.0 equiv HMTAExcess HMTA is required, but >4.0 equiv increases polymerization risk.
Temperature 70°C – 90°C (Reflux)Required to drive the hydride shift (redox). Below 60°C, the reaction often stalls at the amine stage.
Time 1–4 HoursProlonged heating (>12h) almost guarantees tar formation.
Hydrolysis 1M - 4M HCl (Aqueous)The reaction mixture must be quenched with water/acid to release the aldehyde from the methine intermediate.

Troubleshooting Guide (Symptom-Based)

Issue A: "My reaction turned into a solid black tar/resin."

Diagnosis: Phenol-Formaldehyde Polymerization (Bakelite formation). Root Cause: The active iminium species reacted intermolecularly with the phenol rings rather than intramolecularly. This is favored by extremely high concentration or excessive heating.

Corrective Actions:

  • Dilution: Increase the volume of TFA. The reaction should be run at 0.2M – 0.5M concentration relative to the phenol.

  • Temperature Control: Do not exceed 90°C. If using the acetic acid method, switch to TFA to allow reaction at lower temperatures (70°C).

  • Quench Timing: Monitor by TLC. As soon as the starting material is consumed, quench. The product is unstable under acidic conditions for long periods.

Issue B: "I recovered mostly starting material."

Diagnosis: Kinetic Stall. Root Cause: The temperature was likely too low to facilitate the hydride shift (redox step), or the HMTA was wet/degraded.

Corrective Actions:

  • Fresh Reagents: HMTA is hygroscopic. Use fresh, dry HMTA.

  • The "Goldilocks" Zone: Ensure the internal temperature reaches at least 70°C.

  • Acid Strength: If using Acetic Acid, add 10-20% TFA or Methanesulfonic acid to boost protonation of HMTA.

Issue C: "I see a spot on TLC, but low yield after workup."

Diagnosis: Incomplete Hydrolysis. Root Cause: The Duff reaction produces a Schiff base (imine) intermediate.[3] If you just extract with ether/DCM without an aqueous acid hydrolysis step, the aldehyde is never released.

Corrective Actions:

  • Mandatory Hydrolysis Step: Pour the reaction mixture into 3N HCl or 10% H₂SO₄ and stir vigorously for 30–60 minutes before extraction.

  • Check pH: Ensure the aqueous layer is strongly acidic (pH < 1) during the hydrolysis phase.

Advanced Troubleshooting Logic (Decision Tree)

Follow this logic flow to diagnose yield issues systematically.

TroubleshootingTree Start Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Black Tar / insoluble CheckTLC->Result2 Result3 New Spot (Polar) but No Aldehyde CheckTLC->Result3 Action1 Increase Temp to 85°C Check HMTA Quality Result1->Action1 Kinetic Issue Action2 Dilute Reaction (0.2M) Reduce Time Result2->Action2 Polymerization Action3 Force Hydrolysis: Add 3N HCl, Stir 1h Result3->Action3 Intermediate Trapped

Figure 2: Decision matrix for diagnosing Duff reaction failures.

FAQ: Expert Insights

Q: Can I use Paraformaldehyde instead of HMTA? A: No. HMTA acts as both the carbon source and the redox agent (the nitrogen accepts the hydrogen during the hydride shift). Paraformaldehyde lacks the amine component required for the redox mechanism.

Q: Why is TFA preferred over Acetic Acid for ortho-formylation? A: TFA is a stronger acid (


) than Acetic Acid (

). It protonates HMTA more effectively, generating a higher concentration of the reactive iminium species. Furthermore, TFA promotes a tighter transition state that favors the ortho position via hydrogen bonding with the phenolic hydroxyl group.

Q: How do I remove the HMTA byproducts? A: HMTA byproducts are highly water-soluble. A thorough wash of the organic layer with water, followed by 1M HCl, and then brine is usually sufficient. If the product is an acid-sensitive ligand, ensure the final wash is neutral.

References

  • Larrow, J. F., & Jacobsen, E. N. (1994).[2] "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst." Journal of Organic Chemistry, 59(7), 1939–1942.

  • Smith, W. E. (1972).[4] "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." Journal of Organic Chemistry, 37(24), 3972–3973.

  • Lindoy, L. F., et al. (1998).[3][4] "The Duff Reaction: A Convenient Route to 2-Hydroxy-5-substituted-benzaldehydes." Synthesis, 1998(7), 1029–1032.

  • BenchChem. (2025).[5] "Troubleshooting side reactions during the formylation step of synthesis." BenchChem Technical Support.

Sources

Technical Guide: Mitigating Metal Ion Interference in ER Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in the Machine

In high-throughput screening (HTS) for Estrogen Receptor (ER) modulators, a recurring anomaly is "ghost" inhibition—where a compound appears to bind the receptor, but the activity is actually a false positive caused by metal ion contaminants.

ER assays are particularly vulnerable for two reasons:

  • Structural Sensitivity: The ER DNA-Binding Domain (DBD) contains two C4-type zinc fingers essential for structural integrity.

  • Detection Sensitivity: Common readouts (Fluorescence Polarization, TR-FRET) rely on fluorophores susceptible to quenching by paramagnetic metals (Fe, Cu, Mn) often found as trace impurities in compound libraries.

This guide provides a self-validating framework to diagnose and eliminate these interferences without compromising receptor stability.

The Zinc Finger Paradox

Crucial Distinction: Before adding chelators, you must identify your receptor construct.

  • ER-LBD (Ligand Binding Domain Only): Most screening assays use only the LBD (amino acids ~300-550). This domain does not contain zinc fingers. You have high freedom to use EDTA.

  • Full-Length ER (FL-ER): Contains the Zinc Finger DBD. High concentrations of EDTA will strip the structural zinc, unfolding the protein and destroying binding affinity.

Table 1: Chelator Tolerance Limits
Receptor ConstructStructural Zinc?Max Safe EDTAMax Safe EGTARisk Factor
ER-LBD (Recombinant) No1.0 - 5.0 mM> 10 mMLow. LBD is stable in chelators.
Full-Length ER Yes < 0.5 mM< 1.0 mMHigh. EDTA

for Zn (

M) is tighter than the protein's affinity (

to

M).
Nuclear Extracts Yes 1.0 mM*2.0 mMModerate. Cytosolic proteins buffer the chelator effect.

*Note: For nuclear extracts, 1 mM EDTA is standard to inhibit metalloproteases, but incubation times should be minimized.

Diagnostic Workflow: The "EDTA Rescue"

If you observe unexpected inhibition or signal drop, perform this diagnostic test.

Protocol: The EDTA Rescue Test

Objective: Determine if signal loss is due to ligand binding (true positive) or metal interference (false positive).

  • Prepare "Suspect" Wells: Select 3-5 wells showing >50% inhibition from your primary screen.

  • Baseline Read: Measure the signal (FP or TR-FRET) to confirm low signal.

  • Spike Addition: Add EDTA to a final concentration of 1 mM (for LBD assays) or 0.1 mM (for Full-Length).

    • Tip: Use a high-concentration stock (e.g., 500 mM pH 8.0) to minimize volume change.

  • Incubation: Incubate for 10-15 minutes at Room Temperature.

  • Post-Read: Measure signal again.

Interpretation:

  • Signal Restored: The compound contained metal contaminants (likely Cu or Ni) that quenched the fluorophore or aggregated the His-tag. The EDTA chelated the metal, restoring the signal. Result: False Positive.

  • Signal Remains Low: The compound is a true competitor for the binding pocket. Result: True Positive.

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Signal Drop Observed (Low mP or Low TR-FRET Ratio) CheckConstruct Identify Receptor Construct Start->CheckConstruct DecisionLBD ER-LBD Only? CheckConstruct->DecisionLBD ActionHighEDTA Add 1 mM EDTA DecisionLBD->ActionHighEDTA Yes ActionLowEDTA Add 0.1 mM EDTA (Protect Zinc Fingers) DecisionLBD->ActionLowEDTA No (Full Length) ReadSignal Re-Read Signal (15 min incubation) ActionHighEDTA->ReadSignal ActionLowEDTA->ReadSignal ResultRestored Signal Restored ReadSignal->ResultRestored ResultLow Signal Remains Low ReadSignal->ResultLow ConclusionFalse FALSE POSITIVE (Metal Interference) ResultRestored->ConclusionFalse ConclusionTrue TRUE POSITIVE (Ligand Binding) ResultLow->ConclusionTrue

Figure 1: Decision matrix for diagnosing metal interference using the EDTA rescue method.

Assay-Specific Mechanisms & Fixes

A. Fluorescence Polarization (FP)

The Problem: Fluorescein (a common tracer) is highly sensitive to quenching by heavy metals.

  • Mechanism: Paramagnetic ions (Fe³⁺, Cu²⁺) promote intersystem crossing, reducing fluorescence lifetime and intensity.

  • Symptom: Total Fluorescence Intensity (FL_Int) drops significantly, causing the mP calculation to become erratic (division by near-zero).

  • Fix:

    • Monitor FL_Int parallel to mP. If mP is low but FL_Int is also <50% of control, it is quenching, not binding.

    • Use 0.01% Triton X-100 in the buffer to prevent colloidal aggregation of metal-compound complexes.

B. TR-FRET (LANCE / HTRF)

The Problem: Poly-His Tag Interference.

  • Mechanism: Recombinant ER is often expressed with a 6xHis tag. TR-FRET assays frequently use an Anti-His-Europium (or Terbium) antibody as the donor.

  • Interference: Metals like Nickel (Ni²⁺), Copper (Cu²⁺), and Cobalt (Co²⁺) bind the His-tag with high affinity, displacing the Anti-His antibody or causing receptor aggregation.

  • Fix:

    • Switch Detection System: Use a biotinylated ER and a Streptavidin-Europium donor. Streptavidin is far less sensitive to metals than Anti-His antibodies.

    • Buffer Optimization: Add 50 µM EDTA (low dose) to the detection buffer.

Visualizing the Interference Mechanisms

Mechanisms Source Contaminant Metal (Cu, Fe, Ni) FP_Tracer Fluorescein Tracer Source->FP_Tracer Collisional contact HisTag 6xHis-Tag on ER Source->HisTag High Affinity Binding Quench Static Quenching (Signal Loss) FP_Tracer->Quench Block Steric Blockade/Displacement (FRET Disruption) HisTag->Block Metal occupies His-tag AntiHis Anti-His-Europium Ab AntiHis->HisTag Blocked by Metal

Figure 2: Mechanistic pathways of metal interference in FP vs. TR-FRET assays.

Reagent & Buffer Optimization FAQs

Q: Can I use EGTA instead of EDTA? A: Yes, and it is often preferred for Full-Length ER. EGTA has a much lower affinity for Zinc (


 M) compared to EDTA (

M), while still effectively chelating Calcium and Copper. It provides a "softer" chelation that is less likely to strip the Zinc Finger.

Q: Does DTT help with metal interference? A: Indirectly. Metals can catalyze the oxidation of cysteines in the ER Ligand Binding Domain. DTT (1-2 mM) maintains the receptor in a reduced, active state. Always include DTT or TCEP in ER buffers.

Q: I am using a Terbium (Tb) donor. Will EDTA strip the Lanthanide? A: Generally, no. Commercial TR-FRET cryptates (e.g., Cisbio, PerkinElmer) encapsulate the Lanthanide ion in a cage structure that is kinetically very stable. They can withstand 1-5 mM EDTA without releasing the Eu/Tb ion. However, avoid incubating these reagents with >10 mM EDTA for prolonged periods (>24 hours).

References

  • Pollard, J. R., et al. (2000). "Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays." Journal of Biomolecular Screening. Link

  • Szymczak-Cendlak, M., et al. (2023). "Interactions of an Artificial Zinc Finger Protein with Cd(II) and Hg(II): Competition and Metal and DNA Binding." Molecules. Link

  • Thermo Fisher Scientific. "Fluorescence Polarization Assays in Small Molecule Screening." User Guide. Link

  • Environmental Protection Agency (EPA). "Validation of an Estrogen Receptor Binding Assay using Rat Uterine Cytosol." Integrated Summary Report. Link

  • PerkinElmer (Revvity). "LANCE TR-FRET Assay Principle and Optimization." Technical Note. Link

Minimizing non-specific binding of hydrophobic oxime ligands

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OX-LIG-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Science of Oximes

Welcome to the technical support center. If you are working with hydrophobic oxime ligands, you are likely battling two opposing forces: thermodynamics (hydrophobic ligands want to aggregate and stick to plastics) and kinetics (oxime formation is notoriously slow at neutral pH).

This guide is not a generic manual. It is a causality-driven troubleshooting system designed to help you distinguish between chemical failure (the reaction didn't happen) and assay failure (the ligand is sticking non-specifically).

Module 1: High Background in Binding Assays

Symptom: Your negative control (no receptor/target) shows high signal. Root Cause: The hydrophobic tail of your ligand is driving entropic adsorption to the assay plate or blocking proteins, rather than specific binding to your target.

Troubleshooting Protocol 1.1: The Detergent Screen

Question: Which detergent effectively solubilizes my ligand without denaturing my target?

Technical Insight: Hydrophobic ligands form micelles or amorphous aggregates when their concentration exceeds their solubility limit. You must operate below the critical micelle concentration (CMC) of the ligand but above the CMC of the detergent to provide a "shield."

Actionable Protocol:

  • Standard: Start with Tween-20 (0.05%) . It is mild and unlikely to strip coated proteins.[1]

  • Aggressive: If background persists, switch to Triton X-100 (0.1%) .

    • Warning: Triton X-100 contains an aromatic ring that absorbs UV at 280nm. Do not use if your detection method is UV-based.

  • The "Co-Solvent" Spike: For highly hydrophobic ligands, detergents alone are insufficient. Add DMSO to your assay buffer.

    • Limit: Keep final DMSO < 5% (v/v) to avoid protein denaturation.

Detergent / AdditiveCMC (mM)Hydrophobic Lipophilicity Balance (HLB)Best Use Case
Tween-20 ~0.0616.7 (High Hydrophilic)General ELISA, blocking buffer.
Triton X-100 ~0.2413.5 (Mod. Hydrophobic)Reducing stubborn NSB; lysing lipid interactions.
DMSO N/AN/ASolubilizing ligand stocks; preventing aggregation.
Troubleshooting Protocol 1.2: Blocking Strategy

Question: Why is BSA not reducing my background noise?

Technical Insight: BSA (Bovine Serum Albumin) is a "sticky" protein that binds fatty acids. If your oxime ligand mimics a fatty acid (long alkyl chain), BSA may actively bind it, increasing your background rather than blocking it.

Decision Matrix:

  • If Ligand is Lipophilic: Switch from BSA to Casein or Fish Gelatin . Casein is a phosphoprotein mixture that forms a dense, hydrophilic layer that repels hydrophobic molecules better than BSA.[2]

  • If Target is Phosphorylated: Do NOT use Casein (high background with anti-phospho antibodies).[3] Use Protein-Free Blockers (e.g., PVP-40).

Module 2: Optimizing Oxime Ligation Chemistry

Symptom: Low conjugation yield or precipitation during reaction. Root Cause: Oxime formation is acid-catalyzed. At neutral pH (required for many proteins), the reaction is too slow, leading to hydrophobic aggregation of the unreacted ligand before it can conjugate.

FAQ: Why is my reaction stalling at pH 7.4?

Answer: The rate-limiting step of oxime formation is the dehydration of the tetrahedral intermediate.[4] This requires acid.[5] At pH 7.4, you lack protons. You must use a nucleophilic catalyst.

Protocol 2.1: Aniline-Catalyzed Ligation

Reference: Dirksen, A., & Dawson, P. E. (2008).

The Fix: Add Aniline or p-Phenylenediamine (pPDA) . These form a highly reactive Schiff base intermediate that rapidly transimines with your aminooxy/hydrazide group.

Step-by-Step Workflow:

  • Buffer: 100 mM Phosphate or Acetate, pH 6.0–7.0.

  • Catalyst: Add 10–100 mM Aniline (or 10 mM pPDA for faster rates at neutral pH).

  • Reactants: Add protein (10–50 µM) + Hydrophobic Oxime Ligand (5–10 equivalents).

    • Crucial: Pre-dissolve the ligand in DMSO before adding to the aqueous buffer to prevent immediate crashing out.

  • Incubation: 1–4 hours at 25°C. Without aniline, this would take 24–48 hours.

Visualizing the Mechanism:

OximeCatalysis Aldehyde Aldehyde/Ketone (Target) SchiffBase Protonated Schiff Base (Activated) Aldehyde->SchiffBase Fast (+ Aniline) Product Stable Oxime Conjugate Aldehyde->Product Direct Reaction (Very Slow at pH 7) Aniline Aniline Catalyst Aniline->SchiffBase Catalysis SchiffBase->Product Rapid Transimination (+ Ligand) Ligand Aminooxy Ligand (Hydrophobic) Ligand->Product

Caption: Aniline acts as a nucleophilic catalyst, forming a reactive intermediate that accelerates oxime ligation by orders of magnitude at neutral pH.

Module 3: Post-Reaction Purification

Symptom: My assay works, but I see "sticky" baseline drift in SPR or high background in fluorescence. Root Cause: You have not removed the unreacted hydrophobic ligand. Dialysis is often ineffective because hydrophobic small molecules stick to the dialysis membrane or the protein carrier.

Protocol 3.1: The "Detergent Wash" Spin

Standard desalting columns (PD-10) often fail to separate hydrophobic small molecules from proteins because the small molecules form micelles that elute with the protein.

  • Step 1: Add 5% Acetonitrile or 10% Ethanol to your wash buffer (if protein tolerates). This breaks the hydrophobic interaction between the unreacted ligand and the protein.

  • Step 2: Use a Spin Desalting Column (e.g., Zeba), NOT gravity flow. The G-force helps force the solvent through the resin, preventing re-equilibration.

  • Step 3: Perform a final buffer exchange into your assay buffer (no organics) immediately to preserve protein stability.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific issue.

TroubleshootingFlow Start START: High Background / Low Signal CheckSol Is Ligand Soluble in Buffer? Start->CheckSol AddDMSO Add 1-5% DMSO Check CMC CheckSol->AddDMSO No / Cloudy CheckBlock Check Blocking Agent CheckSol->CheckBlock Yes / Clear SwitchBlock Switch BSA -> Casein (Avoid Phospho-antibodies) CheckBlock->SwitchBlock Using BSA? CheckWash Check Wash Steps CheckBlock->CheckWash Using Casein? AddDetergent Increase Tween-20 to 0.1% Or use Triton X-100 CheckWash->AddDetergent Standard Wash Fails CheckChem Is Conjugation Efficient? CheckWash->CheckChem Aggressive Wash Fails AddCatalyst Add 10-100mM Aniline Verify pH 6.0-7.0 CheckChem->AddCatalyst Low Yield

Caption: Diagnostic flow for isolating the source of non-specific binding or reaction failure.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society.

  • Thermo Fisher Scientific. Comparison of Blocking Agents for ELISA.

  • Boster Bio. Detergents in Western Blot and ELISA: Tween-20 vs Triton X-100.

  • Agilent Technologies. Strategies for Reducing Non-Specific Binding in Surface Plasmon Resonance.

    • (General reference for SPR methodology)

Sources

Validation & Comparative

Comparing binding affinity of 5-sec-butylsalicylaldoxime vs Estradiol

Comparative Binding Affinity Guide: 5-sec-butylsalicylaldoxime vs. 17 -Estradiol

Executive Technical Summary

  • 17

    
    -Estradiol (E2):  The endogenous ligand for Estrogen Receptors (ER
    
    
    and ER
    
    
    ).[1] It exhibits sub-nanomolar affinity (
    
    
    nM) and acts as a full agonist by stabilizing Helix-12 in the Ligand Binding Domain (LBD).
  • 5-sec-butylsalicylaldoxime (5-SBSA): An industrial oxime (often used in metal extraction) that shares the phenol-oxime pharmacophore with potent ER

    
    -selective ligands (e.g., the Salaldox series).
    
  • The Critical Difference: While 5-SBSA mimics the estrogenic A-ring (allowing initial docking), it lacks the hydrophobic bulk and specific hydrogen-bonding capability (at the D-ring position) required for high-affinity anchoring at His524 . Consequently, 5-SBSA typically exhibits low-affinity (micromolar range) binding compared to E2, functioning as a weak xenoestrogen or partial agonist/antagonist depending on the specific ER isoform.

Comparison Matrix: Key Physicochemical & Biological Metrics
Feature17

-Estradiol (E2)
5-sec-butylsalicylaldoxime (5-SBSA)
Molecular Weight 272.38 g/mol ~207.27 g/mol
Primary Target ER

/ ER

(High Affinity)
Metal Chelation (Cu/Fe); Weak ER Binder
Binding Affinity (

)
0.1 – 0.5 nM (Strong)> 1.0

M
(Estimated/Weak)*
Relative Binding Affinity (RBA) 100% (Reference Standard)< 0.1% (Predicted based on SAR)**
Pharmacophore Match Perfect A-ring & D-ring matchA-ring Mimic Only (Phenol-Oxime)
H-Bond Network Glu353, Arg394, His524Glu353, Arg394 (His524 interaction missing)

*Note: Unsubstituted or alkyl-substituted salicylaldoximes show significantly lower affinity than aryl-substituted derivatives (e.g., 3-chloro-4-(4-hydroxyphenyl)-salicylaldoxime).

Mechanistic Analysis: The Structural Basis of Affinity

To understand the disparity in binding affinity, one must analyze the Estrogen Receptor Ligand Binding Domain (LBD).

The Pharmacophore Mismatch

High-affinity binding requires a "barbell" hydrogen-bonding mechanism:

  • A-Ring Anchor: The phenolic hydroxyl group forms a hydrogen bond network with Glu353 and Arg394 . Both E2 and 5-SBSA possess this feature (the oxime moiety of 5-SBSA mimics the phenol ring).

  • D-Ring Anchor: The 17

    
    -hydroxyl of E2 forms a crucial H-bond with His524 .
    
    • E2: Perfectly spans the hydrophobic pocket to reach His524.

    • 5-SBSA: The sec-butyl tail is too short and lacks the polar functionality to engage His524. It relies solely on hydrophobic Van der Waals forces, which are insufficient for nanomolar affinity.

Pathway Visualization: Ligand-Receptor Interaction

The following diagram illustrates the differential activation pathway and the "Missing Anchor" hypothesis for 5-SBSA.

ER_Binding_PathwayLigand_E217β-Estradiol (E2)LBD_EntryLigand Binding Domain (LBD)EntryLigand_E2->LBD_EntryLigand_SBSA5-sec-butylsalicylaldoximeLigand_SBSA->LBD_EntryInteraction_AA-Ring Anchor(Glu353 / Arg394)LBD_Entry->Interaction_ABoth Bind HereInteraction_DD-Ring Anchor(His524)Interaction_A->Interaction_DE2 Spans PocketWeak_ComplexUnstable Complex(Rapid Dissociation)Interaction_A->Weak_ComplexSBSA Too ShortHelix12Helix-12 Stabilization(Agonist Conformation)Interaction_D->Helix12High Affinity (nM)ResponseGene Transcription(ERE Activation)Helix12->ResponseWeak_Complex->ResponseWeak/Partial Signal

Figure 1: Differential binding modes. E2 engages both ends of the receptor pocket (Blue path), while 5-SBSA (Red path) fails to engage the distal His524 residue, resulting in weak affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

To experimentally verify the binding affinity of 5-SBSA relative to E2, a Competitive Displacement Assay is the industry standard. This protocol relies on displacing Tritiated Estradiol (

Protocol Design (Self-Validating)
  • Objective: Determine the

    
     and 
    
    
    of 5-SBSA.
  • Validation: The assay is valid only if the reference E2 curve yields an

    
     within 2-fold of the historical mean (approx. 0.2–0.5 nM).[2]
    
Step-by-Step Methodology
  • Receptor Preparation:

    • Use recombinant Human ER

      
       or ER
      
      
      LBD (Ligand Binding Domain) expressed in E. coli or insect cells.
    • Dilute receptor in Binding Buffer (10 mM Tris-HCl, pH 7.5, 10% Glycerol, 1 mM DTT, 1 mg/mL BSA). Note: BSA prevents non-specific binding of hydrophobic ligands.

  • Ligand Preparation:

    • Radioligand:

      
      -Estradiol (Specific Activity ~100 Ci/mmol). Final concentration: 1 nM (near 
      
      
      ).
    • Competitor (5-SBSA): Prepare serial dilutions in DMSO (range:

      
       M to 
      
      
      M).
    • Control (Unlabeled E2): Prepare serial dilutions (range:

      
       M to 
      
      
      M).
  • Incubation:

    • Mix: 50

      
      L Receptor + 50 
      
      
      L
      
      
      + 50
      
      
      L Competitor (5-SBSA or Cold E2).
    • Incubate at 4°C for 18 hours (equilibrium conditions).

  • Separation (HAP Method):

    • Add 100

      
      L Hydroxylapatite (HAP) slurry (binds proteins/receptor-ligand complexes).
      
    • Incubate 15 min, then centrifuge (10,000 x g, 5 min).

    • Wash pellet 3x with ice-cold Tris buffer (removes unbound ligand).

  • Quantification:

    • Resuspend pellet in scintillation cocktail.

    • Measure CPM (Counts Per Minute) in a Liquid Scintillation Counter.

  • Data Analysis (Cheng-Prusoff Equation):

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       (concentration displacing 50% of radioligand).
      
    • Convert to Binding Constant (

      
      ):
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the affinity of
      
      
      .

Supporting Data & Structure-Activity Relationships (SAR)

While direct literature data for 5-sec-butylsalicylaldoxime is sparse compared to optimized drugs, we can extrapolate its performance based on the Salaldox series (Salicylaldoxime ER Ligands) described by Minutolo et al.

Representative Binding Data (Extrapolated)
Compound ClassStructure FeaturesER

RBA (Relative to E2=100)

(Approx)
17

-Estradiol
Native Steroid100% 0.2 nM
Salaldox B (Optimized) 3-chloro-4-(4-hydroxyphenyl)-SBSA~87%0.6 nM
Simple Salicylaldoxime Phenyl + Oxime (No distal aryl)< 0.1%> 1,000 nM
5-SBSA (Test Subject) Phenyl + Oxime + sec-butylEst. < 0.05% > 2,000 nM

Interpretation: The "Optimized" Salaldox compounds contain a second phenyl ring that mimics the D-ring of estradiol. 5-SBSA lacks this second ring. Therefore, 5-SBSA is expected to be a very weak binder , likely requiring concentrations in the high micromolar range to elicit any displacement.

Experimental Workflow Diagram

Assay_WorkflowStep1Prepare Reagents(Rec. ERα/β + [3H]-E2)Step2Add Competitor(5-SBSA Dilution Series)Step1->Step2Step3Equilibrium Binding(18h @ 4°C)Step2->Step3Step4Separation (HAP)Remove Unbound LigandStep3->Step4Step5Scintillation CountingStep4->Step5Step6Calculate Ki(Cheng-Prusoff)Step5->Step6

Figure 2: Standard Operating Procedure for Competitive Radioligand Binding Assay.

Conclusion & Application Note

For researchers investigating 5-sec-butylsalicylaldoxime :

  • As a Drug Candidate: It is likely inactive or extremely weak as an estrogen receptor modulator in its current form. It requires the addition of a distal hydrophobic/H-bonding group (e.g., a p-hydroxyphenyl group at the 4 or 5 position) to achieve nanomolar affinity similar to Estradiol.

  • As an Endocrine Disruptor: Due to the weak affinity predicted by SAR, 5-SBSA poses a significantly lower risk of direct ER-mediated toxicity compared to bisphenols or optimized salicylaldoximes, but high-concentration industrial exposure could still trigger low-affinity "off-target" effects.

  • Specificity Check: Researchers should also screen for Tyrosinase Inhibition , as salicylaldoximes are potent chelators of the copper active site in tyrosinase, often showing higher potency there than at the Estrogen Receptor.

References

  • Minutolo, F., et al. (2008). Monoaryl-Substituted Salicylaldoximes as Ligands for Estrogen Receptor

    
    .[3][4] Journal of Medicinal Chemistry. 
    
  • Bertini, S., et al. (2010). Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes. Journal of Medicinal Chemistry.

  • Maresca, A., et al. (2008). Structural evolutions of salicylaldoximes as selective agonists for estrogen receptor beta. Journal of Medicinal Chemistry.

  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology.

  • MacDougall, O. J., et al. (2001). Salicylaldoxime moiety as a phenolic "A-Ring" substitute in estrogen receptor ligands. Journal of Medicinal Chemistry.

Beyond the Target: A Comparative Guide to Nuclear Hormone Receptor Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Paradox

In nuclear hormone receptor (NHR) drug discovery, potency is often the headline, but selectivity is the story. The NHR superfamily—comprising 48 human receptors including PPARs, ERs, ARs, and GRs—shares a treacherous architectural similarity. A molecule designed to treat metabolic syndrome by targeting PPAR


 may inadvertently activate PPAR

(liver toxicity) or PPAR

(cancer risk).

This guide moves beyond basic binding affinity.[1] We will compare the three dominant platforms for assessing cross-reactivity—Radioligand Binding , TR-FRET Coregulator Recruitment , and Cellular Reporter Assays —and provide a validated workflow to ensure your lead compound is hitting the right target, and only the right target.

The Structural Basis of Promiscuity

To understand why cross-reactivity occurs, one must look at the conserved domains. NHRs possess a highly conserved DNA Binding Domain (DBD) and a moderately conserved Ligand Binding Domain (LBD).

  • The Trap: The hydrophobic ligand-binding pocket is often flexible ("plastic"), allowing it to accommodate various lipophilic scaffolds.

  • The Risk: Orthosteric conservation means a ligand for one receptor (e.g., Estrogen Receptor

    
    ) often fits into the pocket of its isoform (ER
    
    
    
    ) or a related subfamily member (e.g., Androgen Receptor), albeit with different affinity.
Visualization: NHR Homology & Cross-Reactivity Risk

The following diagram illustrates the domain hierarchy and where cross-reactivity risks are highest.

NHR_Homology cluster_domains Structural Conservation NHR_Superfamily NHR Superfamily (48 Human) DBD DNA Binding Domain (DBD) >80% Homology (High Risk of DNA Cross-binding) NHR_Superfamily->DBD LBD Ligand Binding Domain (LBD) 20-50% Homology (Primary Drug Target) NHR_Superfamily->LBD AF2 Activation Function 2 (AF-2) Co-regulator Recruitment Surface LBD->AF2 Ligand Induced Conformational Change Risk_2 Unexpected Toxicity (e.g., GR activation = immunosuppression) LBD->Risk_2 Promiscuous Binding Risk_1 Off-Target Transcriptional Activation AF2->Risk_1

Figure 1: Structural hierarchy of Nuclear Receptors highlighting the LBD as the primary site for pharmacological selectivity and the AF-2 domain as the functional switch.

Comparative Analysis of Assessment Platforms

Not all assays measure the same physics. A compound might bind (affinity) but not activate (efficacy). For safety profiling, you need both.

Table 1: Platform Comparison Matrix
FeatureRadioligand Binding (SPA/Filtration) TR-FRET (Co-activator Recruitment) Cellular Reporter (Luciferase)
Readout Displacement of radioactive tracer (

)
Recruitment of co-activator peptide (

)
Transcription of reporter gene (

)
Mechanism Equilibrium Binding (Orthosteric)Conformational Change (Functional)Full Pathway Activation (Physiological)
Sensitivity High (Gold Standard for Affinity)High (Ratiometric, low noise)Moderate to High (Depends on transfection)
Throughput Low to Medium (Wash steps often required)High (Homogeneous, Mix-and-Read)Medium (Cell culture time)
Pros Direct measure of occupancy; no artifacts from cell permeability.Distinguishes Agonist vs. Antagonist; Non-radioactive.Measures membrane permeability and toxicity simultaneously.
Cons Radioactive waste; Doesn't determine function (Agonist vs Antagonist).Requires specific co-regulator peptides; Artifacts from autofluorescent compounds.Lengthy (24-48h); Interference from cell viability.
Verdict Use for: Final

determination.
Use for: Primary Selectivity Screening.Use for: Final Biological Validation.

Validated Workflow: The "Funnel" Approach

Step 1: In Silico Filter (The Virtual Screen)

Before wet-lab testing, run your lead structures against available PDB crystal structures of common off-targets (AR, GR, ER


, ER

, PXR, CAR).
  • Tool: Boltz-2 or AutoDock Vina.

  • Goal: Flag "Red Alert" interactions (Predicted

    
     < 1 
    
    
    
    M).
Step 2: Biochemical Profiling (TR-FRET)

Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen against a panel of 12-20 NHRs. This detects if your molecule forces the receptor into an active conformation.

  • Why TR-FRET? It is ratiometric.[2][3] It measures the energy transfer between a Terbium-labeled anti-GST antibody (bound to the NHR-LBD) and a Fluorescein-labeled co-activator peptide.

  • Protocol Insight: If the signal increases, your drug is an Agonist (recruiting co-activator). If the signal decreases (in the presence of a known agonist), it is an Antagonist.

Step 3: Cellular Orthogonal Assay (Gal4-UAS)

For the hits from Step 2, use a mammalian one-hybrid system.

  • System: HEK293 cells transfected with a Gal4-NHR-LBD fusion plasmid and a Gal4-driven Luciferase reporter.

  • Logic: This proves the drug can cross the cell membrane and activate the nuclear machinery in a chromatin context.

Visualization: The Selectivity Profiling Workflow

This flowchart details the decision logic for accepting or rejecting a lead compound based on cross-reactivity.

Workflow Start Lead Compound InSilico Step 1: In Silico Docking (Panel: 48 NHRs) Start->InSilico Decision1 Predicted Affinity < 10µM? InSilico->Decision1 TRFRET Step 2: TR-FRET Screen (Biochemical Selectivity) Decision1->TRFRET Yes (Risk Identified) Decision1->TRFRET No (Confirm anyway) Result_TR Calculate Selectivity Index (SI) SI = EC50(Off-Target) / EC50(Target) TRFRET->Result_TR Decision2 Is SI > 100? Result_TR->Decision2 Cellular Step 3: Cellular Reporter Assay (Physiological Validation) Decision2->Cellular Yes (Selective) Fail REJECT / RE-ENGINEER Decision2->Fail No (Promiscuous) Cellular->Fail Toxicity / No Permeability Pass PASS: Safety Profiling Complete Cellular->Pass Activity Confirmed

Figure 2: Decision tree for NHR selectivity profiling. An SI > 100 is the standard acceptance criterion.

Detailed Protocol: TR-FRET Coregulator Recruitment

This protocol describes the "Step 2" biochemical screen, which is the industry workhorse for selectivity.

Objective: Determine the


 of a test compound against an off-target NHR (e.g., PXR) by measuring the recruitment of a specific co-activator peptide (e.g., SRC-1).
Reagents
  • NHR-LBD-GST Fusion Protein: (e.g., Human PXR ligand-binding domain tagged with GST).

  • Fluorescent Co-activator Peptide: Fluorescein-labeled SRC-1 (Sequence: CPSSHSSLTERHKILHRLLQEGSPS).

  • Detection Antibody: Terbium (Tb)-labeled anti-GST antibody.[4][5]

  • Assay Buffer: TR-FRET Coregulator Buffer D (proprietary or 50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT).

Procedure
  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (starting at 10 mM). Acoustic dispense 20 nL into a 384-well low-volume black plate.

  • Protein Mix: Dilute NHR-LBD-GST to 5 nM and Tb-anti-GST antibody to 5 nM in Assay Buffer. Add 10

    
    L to the plate.
    
  • Incubation 1: Incubate for 1 hour at room temperature (allows conformational equilibrium).

  • Peptide Addition: Add 10

    
    L of Fluorescein-SRC-1 peptide (final concentration 200 nM).
    
  • Final Incubation: Incubate for 1-2 hours at room temperature in the dark.

  • Read: Measure on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Tb).

    • Emission 2 (Acceptor): 520 nm (Fluorescein).

Data Calculation

Calculate the Emission Ratio (


):


Plot

vs. log[Compound] to determine

.

Interpretation of Results: The Selectivity Index (SI)

The raw


 value is meaningless without context. You must calculate the Selectivity Index (SI) .


  • SI < 10: High Risk. The therapeutic window is too narrow. Toxicity is likely in animal models.

  • SI 10 - 50: Moderate Risk. Acceptable for early leads, but requires medicinal chemistry optimization.

  • SI > 100: Gold Standard. The compound is considered highly selective.

Crucial Note on "Silent" Binding: If a compound binds (Radioligand


 is low) but does not recruit co-activators in TR-FRET (flat line), it may be a Silent Antagonist . You must run the TR-FRET assay in "Antagonist Mode" (spiking in a known agonist) to rule this out.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Includes guidance on PXR/CAR nuclear receptor screening).

  • Robinson-Rechavi, M., et al. (2003). The Nuclear Receptor Superfamily.[6][7][8] Journal of Cell Science.

  • Thermo Fisher Scientific. (2025).
  • NCBI Bookshelf. (2000). Nuclear Receptors: Structure and Function.[6][9][10] In: Madame Curie Bioscience Database.

  • PerkinElmer (Revvity). (2023). AlphaScreen vs TR-FRET for Nuclear Receptor Assays.

Sources

Crystallographic & Functional Analysis of 5-sec-Butylsalicylaldoxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-sec-butylsalicylaldoxime (5-sec-BSA) , focusing on its solid-state structure determined via X-ray diffraction (XRD) and its comparative performance against industry standards. While 5-nonylsalicylaldoxime (LIX reagents) dominates industrial copper extraction, the sec-butyl analog offers a unique structural compromise between the rigid crystallinity of tert-butyl variants and the fluid disorder of long-chain alkyls.

This document is designed for researchers requiring high-fidelity protocols for structural elucidation and structure-activity relationship (SAR) mapping of phenolic oxime extractants.

Part 1: Structural Context & Comparative Analysis

The efficacy of salicylaldoximes in hydrometallurgy is governed by their ability to form "pseudo-macrocyclic" dimers via hydrogen bonding.[1] This pre-organization dictates metal selectivity and extraction kinetics.

The Structural Triad: tert-Butyl vs. sec-Butyl vs. Nonyl

We compare 5-sec-BSA against its primary alternatives to highlight why specific crystallographic challenges arise.

Feature5-tert-Butylsalicylaldoxime (Model)5-sec-Butylsalicylaldoxime (Target)5-Nonylsalicylaldoxime (Industrial)
Crystal Habit Large, well-defined prismsPlaty, often twinnedWaxy, amorphous-like needles
Alkyl Chain Rigid, spherical bulkChiral , semi-flexibleHighly flexible, disordered
Space Group Typically P2₁/c (Centrosymmetric)P2₁/c (Racemic) or P2₁ (Resolved)Often requires large unit cells (

)
Disorder Minimal (Rotation of methyls)High (Chiral center + conformers)Extreme (Chain floppiness)
Solubility Moderate (Aliphatic solvents)HighVery High (Kerosene compatible)
Extraction Fast kinetics / Phase separation issuesBalanced kinetics & solubility Slower kinetics / Excellent phase sep
Mechanistic Insight: The "Pseudo-Macrocycle"

All three variants share a conserved hydrogen-bonding motif essential for Cu(II) binding. The phenolic proton acts as a donor to the oxime nitrogen (intramolecular), while the oxime proton donates to the phenolic oxygen of a neighboring molecule (intermolecular), forming a centrosymmetric dimer (


 graph set).
  • The sec-Butyl Challenge: Unlike the symmetric tert-butyl group, the sec-butyl group possesses a chiral center at the

    
    -carbon. Unless enantiomerically pure starting materials are used, the crystal lattice must accommodate both 
    
    
    
    and
    
    
    enantiomers. This often leads to static disorder in the crystal structure, where the alkyl chain occupies multiple positions, complicating refinement.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to overcome the specific disorder issues inherent to sec-butyl substituted aromatics.

Phase 1: Crystal Growth Strategy

Standard evaporation often yields poor quality crystals for sec-butyl derivatives due to rotational freedom.

  • Solvent System: Use a biphasic diffusion method rather than evaporation.

    • Inner vial: 20 mg 5-sec-BSA in 2 mL Dichloromethane (DCM).

    • Outer vial: 10 mL n-Hexane.

  • Temperature Control: Place the system at 4°C . Lower temperature reduces the thermal motion of the alkyl chain, aiding in ordering the lattice.

  • Validation: Inspect under polarized light. True single crystals will extinguish sharply every 90°. If "mosaic" extinction is observed, the crystal is likely a clustered aggregate (useless for high-res XRD).

Phase 2: Data Collection & Reduction

Crucial Step: The sec-butyl chain will be invisible or "smeared" at room temperature.

  • Cryoprotection: Mount crystal in Paratone-N oil.

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). Do not collect at RT.

  • Strategy:

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred to minimize absorption, though Cu-K
      
      
      is acceptable for organic light atoms.
    • Redundancy: Aim for >4.0 to accurately model the weak high-angle reflections.

Phase 3: Refinement Workflow (SHELX)

The sec-butyl group usually requires specific disorder modeling commands.

  • Identify the Core: Solve the rigid salicylaldoxime backbone first.

  • Model the Chain: Look for "Q-peaks" (residual electron density) near the C5 position.

  • Restraints:

    • Use DFIX to restrain C-C bond lengths (1.54 Å) in the disordered chain.

    • Use SIMU and DELU to restrain thermal ellipsoids of the disordered alkyl carbons to be similar to neighbors.

    • Pro-Tip: If the chiral center is disordered (

      
       overlap), set occupancy to 0.5 for each component (PART 1 and PART 2) and refine.
      

Part 3: Visualization of Workflows

Workflow 1: Structure-to-Function Correlation

This diagram illustrates how crystallographic data feeds into the optimization of metal extraction.

G Synthesis Ligand Synthesis (5-sec-BSA) Cryst Crystallization (DCM/Hexane, 4°C) Synthesis->Cryst XRD SC-XRD Data (100 K) Cryst->XRD Refine Structure Refinement (Disorder Modelling) XRD->Refine Metrics Key Metrics: - O...O Distance - Packing Efficiency - Alkyl Chain Void Space Refine->Metrics Extract Extraction Performance (Cu/Fe Selectivity) Metrics->Extract Predicts Extract->Synthesis Feedback Loop

Caption: Cycle of structural validation optimizing ligand design for hydrometallurgy.

Workflow 2: The Dimerization Motif

The structural basis for the ligand's stability and metal chelation potential.

Dimer cluster_0 Molecule A cluster_1 Molecule B Phenol_A Phenolic -OH Oxime_N_A Oxime =N- Phenol_A->Oxime_N_A Intra-H (S6) Result Centrosymmetric Dimer (Pseudo-Macrocycle) Oxime_OH_A Oxime -OH Phenol_B Phenolic -OH Oxime_OH_A->Phenol_B Inter-H (Strong) Oxime_N_B Oxime =N- Phenol_B->Oxime_N_B Intra-H (S6) Oxime_OH_B Oxime -OH Oxime_OH_B->Phenol_A Inter-H (Strong)

Caption: Hydrogen bonding network forming the R22(14) dimer, critical for solvent extraction selectivity.

Part 4: Troubleshooting & Validation Standards

When analyzing 5-sec-BSA, researchers frequently encounter "false" polymorphs which are actually solvates.

Validation Checklist:

  • CheckCIF: Ensure no Level A or B alerts regarding "Void Space". If voids exist, you likely have a disordered solvent molecule (DCM or Hexane) trapped in the lattice. Use SQUEEZE (Platon) only as a last resort; prefer modeling the solvent.

  • Chirality Check: If your space group is P2₁, verify the Flack parameter. If it is near 0.5, you have a racemic twin or a centrosymmetric structure masquerading as non-centrosymmetric.

  • Twinning: The platy morphology of sec-butyl derivatives often leads to non-merohedral twinning. Check for split spots in the diffraction frames.

References

  • Structure of Salicylaldoxime Derivatives: Ferguson, G., et al. "Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives."[2][3] Acta Crystallographica Section C, 2018.

  • Comparison of Alkyl-Salicylaldoximes: Zhang, L., et al. "Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II)."[4][5] Minerals, 2017.[5]

  • Industrial Context (LIX Reagents)
  • Crystallographic Refinement of Disordered Alkyl Chains: Müller, P. "Crystal structure refinement: a crystallographer's guide to SHELXL." Oxford University Press, 2006.

Sources

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